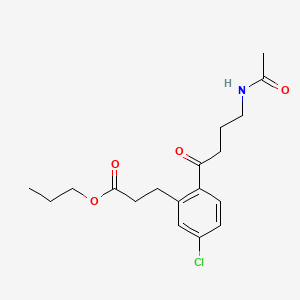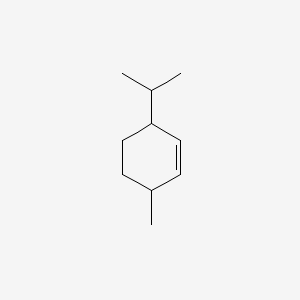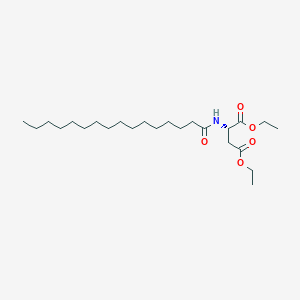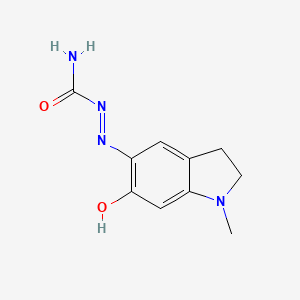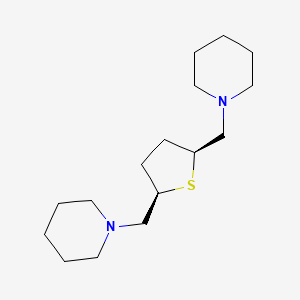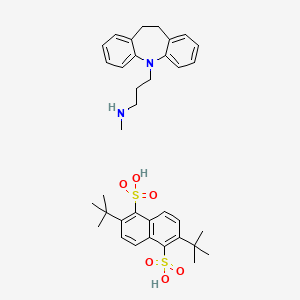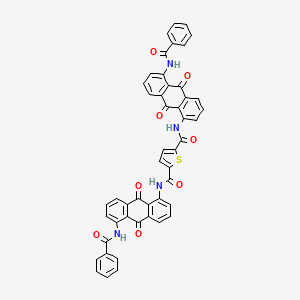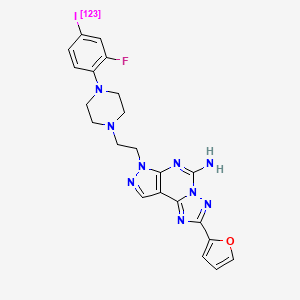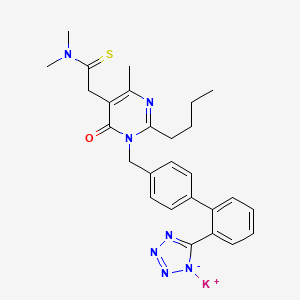
Fimasartan potassium anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fimasartan potassium anhydrous is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It works by blocking the angiotensin II receptor type 1 (AT1), thereby reducing vasoconstriction and promoting vasodilation. This compound is marketed under the brand name Kanarb and was first approved for use in South Korea in 2010 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fimasartan potassium anhydrous involves several key steps:
Starting Materials: The synthesis begins with 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4’-bromomethyl-biphenyl-2-yl) tetrazole.
Reaction Conditions: These starting materials react in the presence of an alkali metal hydride in a mixed solvent of ethyl acetate and DMF to form an intermediate compound.
Hydrolysis: The intermediate compound undergoes hydrolysis under acidic conditions to remove the protective group.
Thioamidation: The resulting compound is subjected to a thioamidation reaction with Lawesson’s reagent.
Salt Formation: Finally, the compound reacts with potassium hydroxide in a mixture of isopropyl alcohol and water to form this compound
Industrial Production Methods
Industrial production of this compound typically involves direct compression techniques to avoid the loss of water of crystallization and to maintain the stability of the drug. This method ensures that the drug’s crystal form remains unchanged .
Analyse Chemischer Reaktionen
Fimasartan potassium anhydrous undergoes several types of chemical reactions:
Reduction: Reduction reactions are also possible, but detailed information on these reactions is limited.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include methanol, acetonitrile, and potassium dihydrogen phosphate buffer . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fimasartan potassium anhydrous has a wide range of scientific research applications:
Chemistry: It is used in the development of new antihypertensive drugs and in studies related to angiotensin II receptor antagonists.
Biology: Research focuses on its effects on cellular pathways and its potential protective effects against various cardiovascular conditions.
Medicine: Clinical studies have shown its efficacy in treating hypertension and heart failure.
Wirkmechanismus
Fimasartan potassium anhydrous exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). Angiotensin II activates AT1, leading to vasoconstriction and increased noradrenaline release, which further increases vasoconstriction via action at α1-adrenergic receptors. By antagonizing AT1, this compound prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis and a reduction in blood volume. These effects collectively produce an antihypertensive effect .
Vergleich Mit ähnlichen Verbindungen
Fimasartan potassium anhydrous is compared with other angiotensin II receptor antagonists such as losartan, candesartan, valsartan, telmisartan, olmesartan, and irbesartan. Fimasartan is unique due to its higher potency and longer duration of action compared to losartan. It also has a higher affinity for the AT1 receptor and does not exhibit partial agonistic effects on the angiotensin II receptor in animal models .
Similar Compounds
- Losartan
- Candesartan
- Valsartan
- Telmisartan
- Olmesartan
- Irbesartan
This compound stands out due to its unique chemical structure and its superior efficacy in reducing blood pressure and providing cardiovascular protection .
Eigenschaften
CAS-Nummer |
1402813-38-0 |
|---|---|
Molekularformel |
C27H30KN7OS |
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |
InChI-Schlüssel |
OCKQGXSJNJCCDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



